

Echitoveniline as a Molecular Probe: Application Notes and Protocols

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Compound of Interest

Compound Name: *Echitoveniline*

Cat. No.: *B15585407*

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Introduction

Echitoveniline is a monoterpenoid indole alkaloid found in plants of the *Alstonia* genus, notably *Alstonia venenata* and *Alstonia mairei*.^{[1][2]} As a member of a chemical class known for a wide range of biological activities, **Echitoveniline** holds potential as a molecular probe for investigating various cellular pathways. While research on **Echitoveniline** is in its early stages, related alkaloids from *Alstonia* species have demonstrated cytotoxic, anti-inflammatory, and neuroactive properties, suggesting promising avenues for its application in biomedical research and drug discovery. The alcoholic extract of the fruits of *Alstonia venenata*, which contains **Echitoveniline**, has been shown to affect acetylcholine esterase, indicating a potential role in modulating cholinergic neurotransmission.^[3]

This document provides detailed application notes and experimental protocols to guide researchers in utilizing **Echitoveniline** as a molecular probe to explore cellular functions.

Molecular Profile

Property	Value	Source
Chemical Formula	C ₃₁ H ₃₆ N ₂ O ₇	MedChemExpress
Molecular Weight	548.63 g/mol	MedChemExpress
Class	Monoterpenoid Indole Alkaloid	MedChemExpress
Source	Alstonia venenata, Alstonia mairei	[1][2]
Known Bioactivity	Limited cytotoxicity against A549 lung cancer cells (IC ₅₀ > 40 µM)	[1][2][4]

Potential Applications as a Molecular Probe

Based on the known activities of related monoterpenoid indole alkaloids, **Echitoveniline** can be explored as a molecular probe in the following areas:

- **Neuropharmacology:** Investigating its potential as a modulator of neurotransmitter systems, particularly cholinergic signaling, through its possible inhibitory effects on acetylcholinesterase.
- **Oncology:** Although showing limited cytotoxicity on its own, it can be used in screening assays to identify potential synergistic effects with other anticancer agents or to probe mechanisms of drug resistance.
- **Inflammation Research:** Given the anti-inflammatory properties of related compounds, **Echitoveniline** could be used to study inflammatory pathways and identify novel molecular targets.
- **Ion Channel Research:** Indole alkaloids have been shown to modulate the function of various ion channels.[4][5][6][7] **Echitoveniline** could be employed to investigate its effects on specific ion channels, contributing to the understanding of their physiological roles.

Data Presentation: Cytotoxicity of Related Alstonia Alkaloids

To provide context for **Echitoveniline**'s known low cytotoxicity, the following table summarizes the cytotoxic activities of other monoterpenoid indole alkaloids isolated from *Alstonia* species against various cancer cell lines.

Alkaloid	Cell Line	IC ₅₀ (μM)	Source
Alstomairine B	Human osteosarcoma (Saos-2)	9.2	[3]
Alstomairine B	Human osteosarcoma (U2OS)	11.5	[3]
Alstomairine C	Human osteosarcoma (Saos-2)	10.3	[3]
Alstomairine C	Human osteosarcoma (U2OS)	13.0	[3]
Scholarisin I	Human breast cancer (MCF-7)	< 30	[8][9]
Scholarisin I	Human glioblastoma (U251)	< 30	[8][9]
Scholarisin VI	Human breast cancer (MCF-7)	< 30	[8][9]
Scholarisin VI	Human glioblastoma (U251)	< 30	[8][9]
Echitoveniline	Human lung carcinoma (A549)	> 40	[1][2][4]

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assay Using MTT

This protocol outlines the determination of the cytotoxic effects of **Echitoveniline** on a selected cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

- **Echitoveniline**
- Human cancer cell line (e.g., A549, MCF-7, U2OS)
- Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- MTT solution (5 mg/mL in PBS)
- Dimethyl sulfoxide (DMSO)
- 96-well plates
- CO₂ incubator
- Microplate reader

Procedure:

- **Cell Seeding:** Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium (DMEM with 10% FBS and 1% Penicillin-Streptomycin). Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
- **Compound Treatment:** Prepare a stock solution of **Echitoveniline** in DMSO. Make serial dilutions of **Echitoveniline** in the complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%.
- Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of **Echitoveniline**. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).
- Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

- MTT Assay: Add 20 μ L of MTT solution to each well and incubate for 4 hours at 37°C.
- Carefully remove the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals.
- Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Protocol 2: Acetylcholinesterase (AChE) Inhibition Assay

This protocol describes a method to assess the inhibitory effect of **Echitoveniline** on AChE activity using Ellman's method.

Materials:

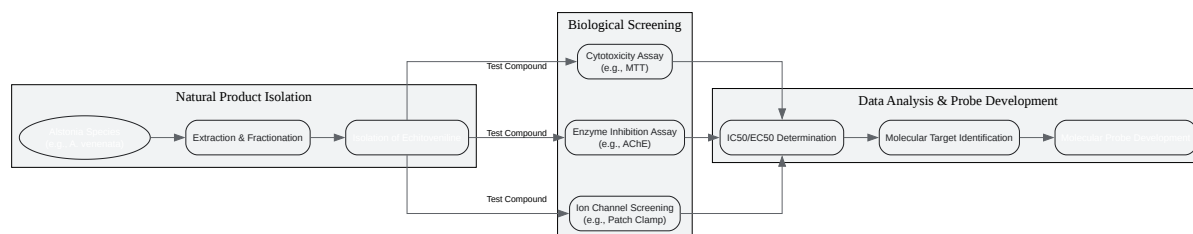
- **Echitoveniline**
- Acetylcholinesterase (AChE) from electric eel
- Acetylthiocholine iodide (ATCI)
- 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)
- Phosphate buffer (pH 8.0)
- 96-well plate
- Microplate reader

Procedure:

- Reagent Preparation:
 - Prepare a stock solution of **Echitoveniline** in DMSO.

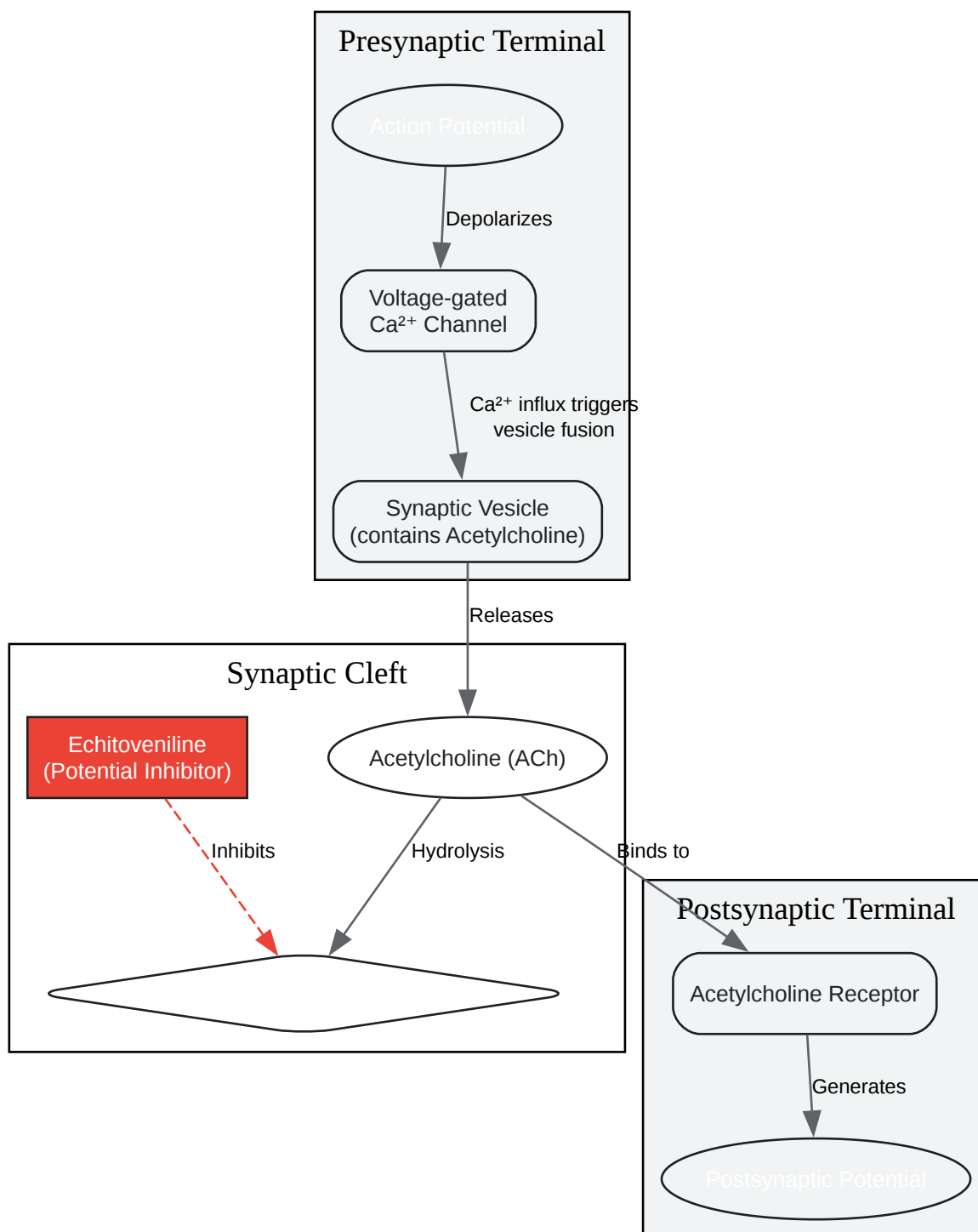
- Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer.
- Assay Procedure:
 - In a 96-well plate, add 25 μ L of different concentrations of **Echitoveniline** solution.
 - Add 50 μ L of AChE solution to each well and incubate for 15 minutes at 25°C.
 - Add 50 μ L of DTNB solution.
 - Initiate the reaction by adding 25 μ L of ATCI solution.
- Data Acquisition: Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute) for 10-15 minutes using a microplate reader.
- Data Analysis: Calculate the rate of reaction for each concentration. Determine the percentage of inhibition relative to the control (without **Echitoveniline**). Calculate the IC₅₀ value for AChE inhibition.

Visualizations



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Caption: Workflow for the isolation and biological screening of **Echitoveniline**.



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Caption: Potential action of **Echitoveniline** at a cholinergic synapse.

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